molecular formula C12H16N4O2S B1409425 N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide CAS No. 1858249-71-4

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B1409425
CAS No.: 1858249-71-4
M. Wt: 280.35 g/mol
InChI Key: DOMHWFOHFQYNQO-UHFFFAOYSA-N
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Description

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a tetrahydropyran moiety, and a hydrazinecarbothioamide group, making it a versatile molecule for chemical reactions and research applications.

Biochemical Analysis

Biochemical Properties

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . The compound’s interaction with ATM kinase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the modulation of DNA damage response pathways, which are crucial for maintaining genomic stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to potentiate the efficacy of DNA double-strand break-inducing agents in mouse xenograft models . This suggests that it can enhance the cellular response to DNA damage, leading to increased cell death in cancer cells. Additionally, the compound’s impact on gene expression includes the upregulation of genes involved in DNA repair and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of ATM kinase involves the binding to the enzyme’s active site, preventing its phosphorylation and subsequent activation . This inhibition disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and the activation of apoptotic pathways. The compound may also influence other signaling pathways, contributing to its overall cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has good preclinical pharmacokinetics, with a low predicted clinical dose and a high maximum absorbable dose . These properties suggest that the compound can maintain its efficacy over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to potentiate the efficacy of approved drugs such as irinotecan and olaparib in disease-relevant mouse models . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound’s interaction with enzymes and cofactors can influence metabolic flux and metabolite levels. For example, the compound’s inhibition of ATM kinase can affect the DNA damage response pathway, leading to changes in the levels of metabolites involved in DNA repair and apoptosis . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound’s good permeability in MDCK cells overexpressing MDR1 and moderate aqueous solubility suggest that it can be efficiently transported and distributed within the body . These properties contribute to the compound’s ability to reach its target sites and exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. For example, its interaction with ATM kinase suggests that it may localize to the nucleus, where it can influence DNA damage response pathways . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of pyridine-3-carboxylic acid with tetrahydro-2H-pyran-4-ylcarbonyl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions can be conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Pyridin-2-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide
  • N-Pyridin-4-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

Uniqueness

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

1-(oxane-4-carbonylamino)-3-pyridin-3-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-11(9-3-6-18-7-4-9)15-16-12(19)14-10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,17)(H2,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMHWFOHFQYNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NNC(=S)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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